2-[4-(But-2-ynamido)piperidin-1-yl]benzamide
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Overview
Description
2-[4-(But-2-ynamido)piperidin-1-yl]benzamide is a synthetic organic compound that features a piperidine ring substituted with a but-2-ynamido group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(But-2-ynamido)piperidin-1-yl]benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the But-2-ynamido Group: This step involves the reaction of the piperidine derivative with but-2-ynoic acid or its derivatives under suitable conditions to introduce the but-2-ynamido group.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride or benzamide under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the but-2-ynamido group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbon-carbon triple bond in the but-2-ynamido group, converting it to a double or single bond.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced or modified under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the piperidine ring or the but-2-ynamido group.
Reduction Products: Reduced forms of the but-2-ynamido group, such as alkenes or alkanes.
Substitution Products: Modified benzamide derivatives with different substituents on the amide group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for drug development, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(But-2-ynamido)piperidin-1-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-[4-(But-2-ynamido)piperidin-1-yl]benzamide derivatives: Compounds with similar structures but different substituents on the piperidine ring or the benzamide moiety.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine itself, piperidine-4-carboxamide, and N-substituted piperidines.
Benzamide derivatives: Compounds with the benzamide moiety, such as benzamide, N-methylbenzamide, and N-phenylbenzamide.
Uniqueness: this compound is unique due to the presence of both the but-2-ynamido group and the benzamide moiety, which may confer specific biological activities and chemical reactivity not observed in other similar compounds
Properties
IUPAC Name |
2-[4-(but-2-ynoylamino)piperidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-15(20)18-12-8-10-19(11-9-12)14-7-4-3-6-13(14)16(17)21/h3-4,6-7,12H,8-11H2,1H3,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALMEEFOXUSDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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